Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine

Catalog No.
S6605581
CAS No.
179056-67-8
M.F
C18H19N3
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine

CAS Number

179056-67-8

Product Name

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine

IUPAC Name

N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3

InChI Key

FXIXRJKHHRDZEC-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine is a compound characterized by a benzylamine structure linked to a pyrazole ring. The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, contributes unique chemical properties to the compound, making it of significant interest in medicinal chemistry, organic synthesis, and materials science. The compound has the molecular formula C17H20N4C_{17}H_{20}N_4 and a CAS number of 179056-67-8.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, yielding reduced derivatives.
  • Substitution Reactions: The pyrazole ring can undergo substitution reactions with benzyl chloride, introducing a benzyl group at the 4-position.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionBenzyl chloridePresence of base (e.g., sodium hydroxide)

Research indicates that Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound has been investigated for its efficacy against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

The synthesis of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
  • Substitution Reaction: The pyrazole ring undergoes a substitution reaction with benzyl chloride to introduce the benzyl group at the 4-position.
  • Reductive Amination: Finally, reductive amination occurs between the substituted pyrazole and benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine has several applications across various fields:

  • Medicinal Chemistry: It is explored for its potential as a therapeutic agent in drug development, particularly for enzyme inhibitors and receptor modulators.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: It is utilized in developing new materials with specific electronic or optical properties.

The mechanism of action for Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine involves interactions with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The presence of the benzylamine moiety likely enhances binding affinity and specificity. Ongoing studies aim to elucidate these pathways further and identify specific biological systems involved .

Several compounds share structural similarities with Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine:

Similar Compounds

  • Benzyl-1H-pyrazole: Contains a benzyl group attached to the pyrazole ring but lacks the additional benzyl group and amine linkage.
  • 1-Phenyl-3-methyl-1H-pyrazole: Features a similar structure but does not include the benzyl amine linkage.

Uniqueness

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine is unique due to its dual benzyl groups and amine linkage, which confer specific chemical and biological properties not found in simpler pyrazole derivatives. This structural complexity may enhance its potential applications in medicinal chemistry and materials science compared to its simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.157897619 g/mol

Monoisotopic Mass

277.157897619 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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